5,7-Dichloro-3,4-diphenylcinnoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H12Cl2N2 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
5,7-dichloro-3,4-diphenylcinnoline |
InChI |
InChI=1S/C20H12Cl2N2/c21-15-11-16(22)19-17(12-15)23-24-20(14-9-5-2-6-10-14)18(19)13-7-3-1-4-8-13/h1-12H |
InChI Key |
VXSVEISEWJKMRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC3=C2C(=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5,7 Dichloro 3,4 Diphenylcinnoline
Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Core
The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two nitrogen atoms. The presence of two additional deactivating chloro groups at the 5 and 7 positions further reduces the electron density of the benzo-fused ring, making electrophilic substitution challenging. However, under forcing conditions, reactions such as nitration or halogenation might be induced. The substitution pattern would be directed by the existing substituents, with the incoming electrophile likely avoiding the positions already occupied by the chloro and phenyl groups.
Nucleophilic Substitution Reactions and Derivatives
The chlorine atoms at the 5 and 7 positions of the cinnoline ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the cinnoline core facilitates the attack of nucleophiles on the carbon atoms bearing the chloro substituents. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ions to yield a range of functionalized derivatives. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the nucleophile. For instance, studies on similar dichlorinated heterocyclic systems have shown that the position of substitution can be controlled by factors such as steric hindrance and the electronic properties of the nucleophile. mdpi.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
| Amine | Ammonia, Primary/Secondary Amines | 5-Amino-7-chloro-3,4-diphenylcinnoline or 7-Amino-5-chloro-3,4-diphenylcinnoline or 5,7-Diamino-3,4-diphenylcinnoline |
| Alkoxide | Sodium Methoxide | 5-Methoxy-7-chloro-3,4-diphenylcinnoline or 7-Methoxy-5-chloro-3,4-diphenylcinnoline or 5,7-Dimethoxy-3,4-diphenylcinnoline |
| Thiolate | Sodium Thiophenoxide | 5-(Phenylthio)-7-chloro-3,4-diphenylcinnoline or 7-(Phenylthio)-5-chloro-3,4-diphenylcinnoline or 5,7-Bis(phenylthio)-3,4-diphenylcinnoline |
This table presents potential products based on general principles of nucleophilic aromatic substitution on dichlorinated heterocyclic compounds.
Reduction Reactions and Dihydrocinnoline (B15445986) Intermediates
Reduction of the cinnoline ring system can lead to the formation of dihydrocinnoline derivatives. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or sodium borohydride (B1222165) (NaBH₄) can reduce the N=N double bond within the heterocyclic ring. The resulting 1,2-dihydrocinnoline or 1,4-dihydrocinnoline (B8695256) intermediates are often more flexible and can exhibit different reactivity compared to the parent aromatic cinnoline. The specific isomer formed can depend on the reducing agent and the reaction conditions. These dihydro intermediates can sometimes be isolated or may serve as transient species in more complex reaction sequences.
Oxidation Reactions and N-Oxide Formation
Oxidation of the nitrogen atoms in the cinnoline ring can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. This leads to the formation of cinnoline N-oxides. Depending on the reaction conditions, oxidation can occur at either the N1 or N2 position, or both, yielding mono-N-oxides or a di-N-oxide. The introduction of an N-oxide group significantly alters the electronic properties of the cinnoline ring, often activating it towards different types of reactions, including nucleophilic substitution and cycloaddition.
Functional Group Transformations of the Dichloro and Diphenyl Moieties
Beyond substitution reactions, the chloro groups on the cinnoline core can participate in various transition metal-catalyzed cross-coupling reactions. For example, Suzuki, Stille, or Heck couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 5 and 7 positions, further diversifying the molecular structure.
The phenyl groups at the 3 and 4 positions can also undergo functionalization, although this is generally less facile than reactions on the more activated cinnoline core. Electrophilic substitution on the phenyl rings would require careful consideration of the directing effects of the cinnoline substituent.
Ring Opening and Rearrangement Pathways
Under certain harsh conditions, such as strong acid or base treatment at elevated temperatures, or through photochemical irradiation, the cinnoline ring system can undergo ring-opening or rearrangement reactions. These transformations can lead to the formation of other heterocyclic systems or acyclic products. The specific pathway would be highly dependent on the reaction conditions and the nature of any other reagents present.
Coordination Chemistry and Ligand Design Principles for 5,7 Dichloro 3,4 Diphenylcinnoline
3,4-Diphenylcinnoline (B3267900) as a Ligand in Metal Complexes
While specific research on the coordination complexes of 5,7-dichloro-3,4-diphenylcinnoline is not extensively documented in publicly available literature, the behavior of its parent scaffold, 3,4-diphenylcinnoline, can be inferred from the principles of coordination chemistry and studies of similar N-heterocyclic ligands. Cinnoline (B1195905) belongs to the diazine family of heterocycles and, like its isomers (e.g., quinoxaline, phthalazine), possesses nitrogen atoms with lone pairs of electrons available for coordination with transition metals. youtube.comyoutube.com
The fundamental interaction involves the donation of these lone-pair electrons from one or both nitrogen atoms to the vacant orbitals of a metal ion, forming a stable complex. idc-online.com The properties of the resulting coordination compounds, such as their geometry, color, and magnetic behavior, are dictated by the nature of the metal ion and the ligand field it creates. libretexts.org Transition metal ions with partially filled d-orbitals are particularly prone to forming colorful complexes due to electronic transitions within the split d-orbitals. libretexts.org
The 3,4-diphenylcinnoline ligand can be compared to other well-studied bidentate N-heterocyclic ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline. However, the adjacent placement of the nitrogen atoms (at positions 1 and 2) in the cinnoline ring suggests that it would likely act as a chelating ligand, forming a strained four-membered ring with the metal center. This configuration is generally less stable than the five- or six-membered rings formed by ligands like ethylenediamine (B42938) or bipyridine. libretexts.org Consequently, 3,4-diphenylcinnoline might also coordinate in a monodentate fashion through one of its nitrogen atoms, or act as a bridging ligand connecting two metal centers, particularly if steric hindrance from the phenyl groups prevents chelation.
The formation of these complexes can be confirmed through various analytical techniques. For instance, in Infrared (IR) spectroscopy, the coordination of the nitrogen atom to the metal center would likely cause a shift in the stretching frequencies of the C=N bonds within the cinnoline ring. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy would show a shift in the signals of the protons and carbons near the coordination site upon complexation. nih.gov
Synthetic Approaches to this compound Metal Complexes
The synthesis of metal complexes with this compound would generally follow established methods for forming coordination compounds. The primary approach involves reacting the pre-synthesized ligand with a suitable metal salt in an appropriate solvent.
General Synthetic Route:
Ligand Solubilization: The this compound ligand is dissolved in a solvent such as ethanol, methanol, acetonitrile, or dimethylformamide (DMF). Gentle heating may be required to achieve complete dissolution.
Metal Salt Addition: A solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Pd(II)) is added to the ligand solution, typically in a specific stoichiometric ratio (e.g., 1:1, 1:2, or 2:1 ligand-to-metal ratio) to target a desired coordination number. researchgate.net
Complex Formation: The reaction mixture is stirred, often under an inert atmosphere (like argon or nitrogen) to prevent oxidation of the metal center or ligand. The reaction may proceed at room temperature or require heating (reflux) to facilitate the complexation. The formation of the complex is often indicated by a color change or the precipitation of a solid.
Isolation and Purification: The resulting solid complex is isolated by filtration, washed with the solvent to remove unreacted starting materials, and then dried. If the complex remains in solution, its precipitation can be induced by cooling or by adding a less-polar co-solvent. Further purification can be achieved through recrystallization from a suitable solvent system. mdpi.com
The choice of metal salt and solvent is crucial. The counter-ion of the salt (e.g., Cl⁻, NO₃⁻) can sometimes participate in the coordination sphere of the metal, influencing the final geometry and properties of the complex.
Coordination Modes and Geometries of Cinnoline-Based Ligands
Cinnoline and its derivatives can adopt several coordination modes, largely dictated by the reaction conditions, the nature of the metal ion, and the steric and electronic properties of the substituents on the cinnoline ring.
Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms. This is common when the metal center is sterically crowded or if a large excess of the metal salt is used.
Bidentate Chelating Coordination: The ligand coordinates to a single metal center through both nitrogen atoms. As mentioned, this would create a four-membered chelate ring, which is typically strained. While less common than 5- or 6-membered rings, such coordination is possible.
Bidentate Bridging Coordination: The ligand links two separate metal centers. Each nitrogen atom coordinates to a different metal ion, facilitating the formation of polynuclear complexes or coordination polymers. This mode is favored when the geometry of the ligand prevents chelation with a single metal center.
These coordination modes give rise to various geometries around the central metal ion, with the final structure aiming to minimize steric repulsion between ligands. youtube.com Common coordination geometries include:
Linear: For a coordination number of two. youtube.com
Tetrahedral or Square Planar: For a coordination number of four. youtube.comnih.gov
Octahedral: For a coordination number of six, which is one of the most common geometries for transition metal complexes. youtube.com
The specific geometry adopted by a this compound metal complex would be a balance between the coordination preference of the metal ion and the steric demands of the bulky, substituted ligand.
Influence of C5, C7 Dichloro and C3, C4 Diphenyl Substituents on Coordination Behavior
The substituents on the cinnoline ring have a profound impact on its coordination properties.
Electronic Effects of Dichloro Substituents: The chlorine atoms at the C5 and C7 positions are strongly electron-withdrawing. This inductive effect reduces the electron density on the entire cinnoline ring system, including the nitrogen donor atoms. As a result, the basicity (Lewis base character) of the nitrogen atoms is decreased, making the ligand a weaker electron donor compared to unsubstituted cinnoline. This can lead to weaker metal-ligand bonds.
Steric Effects of Diphenyl Substituents: The two phenyl groups at the C3 and C4 positions introduce significant steric bulk. This steric hindrance can influence the coordination mode and geometry of the resulting complex. For instance, the bulky phenyl groups may prevent the coordination of multiple ligands around a single metal center or favor a monodentate or bridging coordination mode over a chelating one. They can also create specific pockets or channels in the solid-state packing of the complexes, which could be relevant for applications in materials science. The steric interference of substituents is a known factor in directing coordination geometry in other ligand systems. nih.gov
The interplay of these electronic and steric effects makes this compound a unique ligand, where the reduced donor capacity is coupled with significant steric constraints.
Ligand Field Theory and Electronic Structure within Cinnoline Metal Complexes
Ligand Field Theory (LFT) provides a robust model for understanding the electronic structure and properties (like color and magnetism) of transition metal complexes. LFT is an extension of crystal field theory and incorporates principles of molecular orbital theory to describe metal-ligand bonding. uomustansiriyah.edu.iq
When ligands approach a central metal ion, their electric fields cause the five degenerate d-orbitals of the metal to split into two or more sets at different energy levels. uomustansiriyah.edu.iq In an octahedral complex, for example, the d-orbitals pointing directly at the ligands (d(z²) and d(x²-y²), labeled e(g)) are raised in energy, while those pointing between the ligands (d(xy), d(xz), and d(yz), labeled t(2g)) are lowered in energy. youtube.com The energy difference between these sets is known as the ligand field splitting parameter (Δo).
The magnitude of Δo is determined by the metal ion, its oxidation state, and the nature of the ligand. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. Cinnoline, as an N-heterocyclic ligand, is expected to be a moderately strong field ligand, similar to pyridine. However, the electron-withdrawing chloro-substituents in this compound would likely weaken its ligand field strength.
The electronic structure of a complex is determined by how the metal's d-electrons fill the split orbitals. This can lead to:
High-spin vs. Low-spin complexes: Depending on whether the ligand field splitting energy (Δo) is smaller or larger than the spin-pairing energy.
Paramagnetism or Diamagnetism: Depending on the presence or absence of unpaired electrons.
Color: The absorption of visible light can promote an electron from a lower-energy d-orbital to a higher-energy one (a d-d transition), and the color of the complex is the complement of the color of light absorbed. uomustansiriyah.edu.iq
Furthermore, N-heterocyclic ligands like cinnoline can participate in back-bonding, where the metal donates electron density from its d-orbitals back into the ligand's empty π* orbitals. This strengthens the metal-ligand bond and is particularly important for metals in low oxidation states. youtube.com
Reactivity and Catalytic Activity of this compound Metal Complexes
While specific catalytic applications for complexes of this compound have not been reported, complexes of related N-heterocyclic ligands are known to be active catalysts in various organic transformations. The reactivity of a metal complex is heavily influenced by the electronic and steric properties of its ligands.
The electron-withdrawing nature of the dichloro substituents would make the metal center in a [M(this compound)] complex more electron-deficient or "harder." This increased Lewis acidity could enhance its catalytic activity in reactions where the catalyst must activate a substrate through coordination. For example, in Lewis acid catalysis, a more electrophilic metal center can be more effective.
The steric bulk from the diphenyl groups can create a specific environment around the metal's active site. This can lead to high selectivity (e.g., regioselectivity or stereoselectivity) in catalytic reactions by controlling the orientation of the substrates as they approach the metal center.
Potential areas for catalytic application could include:
Cross-Coupling Reactions: Palladium complexes with N-heterocyclic ligands are widely used in reactions like Suzuki, Heck, and Sonogashira couplings. The stability and solubility imparted by ligands like this could be beneficial.
Oxidation/Reduction Reactions: The redox potential of the metal center can be tuned by the ligand, making such complexes candidates for catalysts in oxidation or reduction processes.
Polymerization: The defined geometry and steric environment could be useful in controlling polymerization reactions.
The combination of tunable electronic properties and significant steric hindrance makes this compound an intriguing ligand for the design of novel, selective catalysts. Experimental studies would be required to explore and validate these potential applications.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 5,7-Dichloro-3,4-diphenylcinnoline , the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the dichlorinated benzene (B151609) ring and the two phenyl substituents. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. The integration of these signals would confirm the number of protons in each unique environment, and the coupling patterns (e.g., singlets, doublets, multiplets) would reveal the proximity of neighboring protons.
Due to the lack of publicly available experimental data, a hypothetical ¹H NMR data table is presented below for illustrative purposes, based on typical chemical shifts for similar aromatic structures.
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (Phenyl groups) | 7.20 - 7.60 | Multiplet | 10H |
| Aromatic H (Cinnoline H-6) | 7.75 | Doublet | 1H |
| Aromatic H (Cinnoline H-8) | 8.10 | Doublet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in This compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, providing valuable information about the types of carbon atoms present (e.g., aromatic, quaternary).
A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shifts for the compound.
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| Phenyl C | 128.0 - 131.0 |
| Cinnoline (B1195905) C-H (C6, C8) | 125.0, 130.0 |
| Cinnoline C-Cl (C5, C7) | 132.0, 135.0 |
| Cinnoline C-N (C4a, C8a) | 145.0, 150.0 |
| Cinnoline C-Ph (C3, C4) | 148.0, 155.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system. For This compound , COSY would be crucial for assigning the protons on the phenyl rings and confirming the relationship between the H-6 and H-8 protons on the cinnoline core.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the chemical shifts of carbon atoms that bear protons.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound. For This compound , the FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups.
A table of expected FT-IR absorption bands is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=N Stretch (Cinnoline) | 1620 - 1580 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the conjugated systems within the molecule. The extended π-system of the diphenylcinnoline core in This compound is expected to result in significant UV-Vis absorption.
The expected UV-Vis absorption maxima are tabulated below.
| Electronic Transition | Expected λ_max (nm) |
| π → π | 250 - 350 |
| n → π | > 350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can also offer insights into its structure through the analysis of fragmentation patterns. For This compound , high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
A summary of the expected mass spectrometric data is provided below.
| Analysis | Expected Result |
| Molecular Ion Peak (M⁺) | Presence of a cluster of peaks corresponding to the different isotopic combinations of chlorine. |
| High-Resolution Mass | The experimentally determined mass should match the calculated exact mass of C₂₀H₁₂Cl₂N₂. |
| Fragmentation Pattern | Loss of chlorine atoms, phenyl groups, or other neutral fragments, providing clues to the molecular structure. |
Lack of Crystallographic Data for this compound and Its Metal Complexes Prevents Detailed Structural Analysis
A comprehensive search for single-crystal X-ray diffraction data on the chemical compound this compound and its corresponding metal complexes has yielded no publicly available structural information. Despite efforts to locate relevant crystallographic studies in scientific literature and databases, no detailed research findings or data tables for the solid-state structure of this specific molecule or its coordination compounds could be retrieved.
This absence of data precludes the generation of an in-depth article on the X-ray crystallographic characterization of this compound as outlined in the requested subject. The intended sections, which were to focus on the single-crystal X-ray diffraction analysis of the compound and the structural analysis of its metal complexes, cannot be developed without the foundational crystallographic data.
X-ray crystallography is a pivotal analytical technique in chemistry, providing precise information about the three-dimensional arrangement of atoms within a crystal. This knowledge is fundamental to understanding a molecule's steric and electronic properties, which in turn influence its reactivity, physical properties, and potential applications. For this compound, such an analysis would reveal critical details about its molecular geometry, including bond lengths, bond angles, and torsion angles, as well as intermolecular interactions in the solid state.
Similarly, the study of its metal complexes through X-ray diffraction would offer insights into the coordination chemistry of the cinnoline scaffold, detailing how it binds to metal centers and the resulting geometry of the coordination sphere. This information is crucial for the design and development of new materials and catalysts.
Given the lack of available crystallographic data, a detailed and scientifically accurate article on the specified topics cannot be constructed. Further research, including the synthesis and subsequent crystallographic analysis of this compound and its metal complexes, would be required to provide the necessary data for such a discourse.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure.
DFT has emerged as a go-to method for predicting the ground-state properties of medium-sized organic molecules with a favorable balance of accuracy and computational cost.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For 5,7-Dichloro-3,4-diphenylcinnoline, this process involves computational algorithms that systematically adjust bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. These calculations are foundational, as all other computed properties are dependent on the accuracy of the optimized structure. The resulting geometry provides crucial information about the planarity of the cinnoline (B1195905) ring system and the spatial orientation of the phenyl and chloro substituents.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity and lower stability. For this compound, the distribution of the HOMO and LUMO electron densities across the molecular framework reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively.
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Computational data for the HOMO and LUMO energies of this compound are not publicly available in the searched literature.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interactions. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. Typically, red areas signify negative electrostatic potential, often associated with lone pairs of electronegative atoms, and are indicative of sites for electrophilic attack. Conversely, blue regions represent positive electrostatic potential, usually around hydrogen atoms, and are susceptible to nucleophilic attack. For this compound, the MEP surface would highlight the electronegative nitrogen atoms of the cinnoline ring and the chlorine atoms as regions of negative potential.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties.
While DFT is excellent for ground-state properties, TD-DFT is employed to study the behavior of molecules in their excited states and to predict their spectroscopic properties.
TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. The calculated spectrum, which plots absorption intensity versus wavelength, can be compared with experimental data to validate the computational methodology. For this compound, the simulated UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals.
In addition to the absorption wavelengths, TD-DFT calculations also provide other important spectroscopic parameters, such as the oscillator strength and the transition dipole moment for each electronic transition. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light. The transition dipole moment is a vector quantity that describes the change in dipole moment during an electronic transition and is related to the intensity of the absorption band.
| Transition | Wavelength (nm) | Oscillator Strength | Transition Dipole Moment (Debye) |
| S0 → S1 | Data not available | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available | Data not available |
| S0 → S3 | Data not available | Data not available | Data not available |
Specific predicted spectroscopic parameters for this compound are not available in the surveyed scientific literature.
Molecular Dynamics Simulations and Conformational Analysis
To date, specific molecular dynamics (MD) simulations and detailed conformational analyses for this compound have not been extensively reported in publicly available scientific literature. However, based on the general principles of computational chemistry applied to similar bicyclic heteroaromatic compounds, a theoretical framework for its conformational behavior can be proposed.
The primary determinants of this compound's conformational flexibility are the rotational degrees of freedom associated with the two phenyl rings at the 3 and 4 positions. The dihedral angles between the planes of these phenyl rings and the central cinnoline core are the most significant variables.
Hypothetical Conformational States:
| Conformer | Dihedral Angle (C4-C3-C_phenyl) | Dihedral Angle (C3-C4-C_phenyl) | Steric Hindrance | Predicted Stability |
| Planar | ~0° | ~0° | High | Low |
| Twisted | ~45-60° | ~45-60° | Moderate | High |
| Perpendicular | ~90° | ~90° | Low | Moderate |
Note: This table is predictive and based on theoretical principles, not on published simulation data.
It is hypothesized that a twisted conformation, where the phenyl rings are rotated out of the plane of the cinnoline ring system, would be the most energetically favorable state. This arrangement minimizes the steric hindrance between the hydrogen atoms on the ortho-positions of the phenyl rings and the adjacent atoms on the cinnoline core. A fully planar conformation is expected to be energetically unfavorable due to significant steric clash. Molecular dynamics simulations, were they to be performed, would likely illustrate the dynamic transitions between various twisted rotamers, providing insight into the molecule's flexibility and the energy barriers separating these conformational states.
Reactivity Indices and Reaction Pathway Predictions
The electronic structure of this compound governs its reactivity. While specific experimental or computational studies on its reaction pathways are scarce, reactivity indices can be calculated using methods like Density Functional Theory (DFT) to predict its chemical behavior. These indices help in identifying the most probable sites for electrophilic and nucleophilic attack.
Predicted Reactivity Indices:
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Predicted Reactivity |
| N1 | Moderate | Low | Potential site for alkylation |
| N2 | Low | High | Susceptible to electrophilic attack |
| C5-Cl | High | Low | Potential for nucleophilic substitution |
| C7-Cl | High | Low | Potential for nucleophilic substitution |
Note: The values in this table are qualitative predictions based on the known electronic effects of the substituents and the cinnoline core.
The nitrogen atoms of the cinnoline ring are expected to be key centers of reactivity. The N2 atom, being part of an azo bridge, is generally more susceptible to electrophilic attack. The two chlorine atoms at the 5 and 7 positions are strong electron-withdrawing groups, which would make the attached carbon atoms electrophilic and thus potential targets for nucleophilic substitution reactions.
Reaction pathway predictions would focus on several key transformations. For instance, the N2 atom could be a site for N-oxidation or complexation with metal ions. The chlorine atoms could potentially be displaced by various nucleophiles, offering a route to further functionalize the cinnoline scaffold. The phenyl rings themselves could undergo electrophilic substitution, although the electron-withdrawing nature of the cinnoline ring might deactivate them to some extent. Computational modeling of transition states would be essential to determine the activation energies for these potential reaction pathways and to predict the most likely products under different reaction conditions.
Structure Activity Relationship Sar Methodologies for Cinnoline Derivatives
Design Principles for Investigating the Role of Dichloro and Diphenyl Substituents on Molecular Interactions
The rational design of analogs of 5,7-Dichloro-3,4-diphenylcinnoline would be guided by systematic modifications of the dichloro and diphenyl substituents to elucidate their roles in molecular interactions. The presence of chlorine atoms at positions 5 and 7 and phenyl groups at positions 3 and 4 provides a rich template for SAR studies.
The dichloro substituents are expected to significantly influence the electronic and lipophilic character of the cinnoline (B1195905) core. Halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms, which can contribute to binding affinity. Furthermore, their electron-withdrawing nature can modulate the pKa of the cinnoline nitrogen atoms, affecting ionization state and potential ionic interactions within a biological target.
A systematic investigation would involve the synthesis of a library of analogs, as illustrated in the hypothetical Table 1, to probe the effects of these substituents.
Table 1: Hypothetical Analogs for SAR Investigation of this compound
| Compound ID | R5 | R7 | R3 | R4 | Rationale for Investigation |
|---|---|---|---|---|---|
| Parent | Cl | Cl | Phenyl | Phenyl | This compound |
| Analogue 1 | H | Cl | Phenyl | Phenyl | Role of 5-chloro group |
| Analogue 2 | Cl | H | Phenyl | Phenyl | Role of 7-chloro group |
| Analogue 3 | F | F | Phenyl | Phenyl | Effect of halogen type (electronegativity) |
| Analogue 4 | Br | Br | Phenyl | Phenyl | Effect of halogen size and polarizability |
| Analogue 5 | Cl | Cl | 4-F-Phenyl | Phenyl | Impact of phenyl ring electronics |
| Analogue 6 | Cl | Cl | Phenyl | 4-MeO-Phenyl | Influence of electron-donating groups |
This table is for illustrative purposes to demonstrate the principles of analog design.
Ligand Efficiency and Lipophilicity Considerations in Molecular Design
In the optimization of a lead compound like this compound, two key metrics are ligand efficiency (LE) and lipophilic ligand efficiency (LLE). These parameters help in assessing the quality of a compound by normalizing its potency for its size and lipophilicity, respectively. nih.govnih.gov
Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. It is a useful metric for comparing compounds of different sizes and helps in identifying fragments or smaller molecules that have a high intrinsic binding affinity.
Lipophilic Ligand Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP or logD). acs.org High lipophilicity can often lead to increased potency but may also result in poor solubility, increased metabolic clearance, and off-target toxicity. researchgate.net Therefore, optimizing LLE is crucial for achieving a balance between potency and drug-like properties. An increase in potency without a concomitant increase in lipophilicity is a desirable outcome in lead optimization. acs.org
The design of analogs of this compound would aim to maximize both LE and LLE. For instance, modifications that increase binding affinity through specific, favorable interactions (e.g., hydrogen bonds, halogen bonds) rather than non-specific hydrophobic interactions are likely to improve these efficiency metrics. Table 2 provides a hypothetical analysis of these metrics for a series of analogs.
Table 2: Illustrative Ligand and Lipophilic Efficiency Metrics
| Compound ID | pIC50 | Heavy Atom Count | LE | clogP | LLE (pIC50 - clogP) |
|---|---|---|---|---|---|
| Parent | 7.5 | 26 | 0.29 | 5.8 | 1.7 |
| Analogue 1 | 7.2 | 25 | 0.29 | 5.3 | 1.9 |
| Analogue 5 | 7.8 | 27 | 0.29 | 5.9 | 1.9 |
This table contains hypothetical data for illustrative purposes.
Computational Approaches to SAR (e.g., QSAR, Molecular Docking)
Computational methods are indispensable in modern drug discovery for predicting the activity of novel compounds and understanding their interactions with biological targets.
Molecular Docking Studies with Biological Targets (e.g., Enzymes, Receptors, DNA)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound, docking studies would be performed against the three-dimensional structures of relevant biological targets, such as protein kinases, to predict its binding mode and affinity. nih.gov
These studies would help to:
Visualize the binding pose of the compound within the active site.
Identify key amino acid residues involved in the interaction.
Understand the role of the dichloro and diphenyl substituents in binding.
Guide the design of new analogs with improved binding affinity.
For example, docking could reveal if the chlorine atoms are forming halogen bonds with backbone carbonyls or if the phenyl rings are involved in π-π stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.govfrontiersin.org A pharmacophore model for a series of active cinnoline derivatives can be generated based on their structures and activities. This model would typically include features such as hydrogen bond acceptors/donors, hydrophobic centroids, and aromatic rings.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. nih.govresearchgate.net This virtual screening approach can rapidly identify diverse chemical scaffolds that are likely to be active, thus accelerating the discovery of new lead compounds. mdpi.com
Influence of Cinnoline Scaffold Modifications on Binding Affinity
While the primary focus is on the substituents, modifications to the core cinnoline scaffold itself can have a profound impact on binding affinity and other pharmacological properties. acs.org Scaffold hopping, the replacement of a core molecular structure with a different one while retaining similar functionality, is a common strategy in medicinal chemistry to improve properties or find novel intellectual property. researchgate.net
For the cinnoline scaffold, modifications could include:
Ring Size Variation: Expanding or contracting one of the rings.
Heteroatom Substitution: Replacing one of the nitrogen atoms with another heteroatom or a carbon atom.
Introduction of Fused Rings: Creating tricyclic or tetracyclic systems.
These modifications can alter the geometry, electronic distribution, and conformational flexibility of the molecule, leading to changes in its binding affinity and selectivity for different biological targets. The impact of these changes would be assessed through the same SAR methodologies, including synthesis, biological testing, and computational modeling.
Advanced Applications of 5,7 Dichloro 3,4 Diphenylcinnoline and Its Derivatives
Chemo-sensing and Biosensing Applications
Cinnoline-based compounds have demonstrated potential in the development of sensors for various chemical species due to their unique electronic and photophysical properties.
Detection of Metal Ions (e.g., Hg²⁺, Cu²⁺, Ag⁺, Fe³⁺)
Research into the metal ion sensing capabilities of cinnoline (B1195905) derivatives is an emerging area. One study has focused on the synthesis of novel poly(arylene ethynylene)s that incorporate a cinnoline core. researchgate.net These polymers have shown high sensitivity in the detection of Palladium (Pd²⁺) ions through fluorescence quenching. researchgate.net The study involved a three-step methodology to prepare these cinnoline-containing polymers in high yields. researchgate.net While this indicates the potential of the cinnoline scaffold for metal ion detection, specific research on the sensing of other ions such as Hg²⁺, Cu²⁺, Ag⁺, or Fe³⁺ by cinnoline derivatives is not yet prevalent in the literature.
| Cinnoline Derivative Type | Target Analyte | Sensing Mechanism | Key Finding |
| Cinnoline-containing poly(arylene ethynylene)s | Pd²⁺ | Fluorescence quenching | High sensitivity to quenching by Pd(2+) ions in THF solution. researchgate.net |
Sensing of Nitroaromatic Compounds (NACs)
Certain cinnoline derivatives have been identified as promising candidates for the detection of nitroaromatic compounds, which are common components in explosives. Specifically, benzo[c]cinnoline (B3424390) derivatives have been shown to be effective in the selective detection of picric acid over other nitroaromatic compounds. researchgate.net This selectivity is a crucial aspect of developing effective chemical sensors for security and environmental monitoring applications.
Applications in Materials Science
The unique structure of the cinnoline ring system has led to its exploration in various areas of materials science, particularly for applications leveraging its optical and electronic properties.
Single-Source Precursors for Metal Sulfide (B99878) Nanoparticles via MOCVD
Following a comprehensive search of available scientific literature, no studies have been identified that describe the use of 5,7-Dichloro-3,4-diphenylcinnoline or any other cinnoline derivatives as single-source precursors for the synthesis of metal sulfide nanoparticles via Metal-Organic Chemical Vapor Deposition (MOCVD). This area of application for cinnoline-based compounds appears to be unexplored.
Luminescent Materials and Photophysical Applications
The cinnoline scaffold is a core component of various compounds with interesting photophysical properties, making them suitable for applications as luminescent materials. researchgate.net The inherent fluorescence of some cinnoline derivatives has been highlighted, with suggestions for their use in organic luminescence materials. rsc.org For instance, a novel polyfunctional cinnoline derivative was noted for its promising optical properties, including decent fluorescence. rsc.org Furthermore, dibenzo[de,g]cinnolines, which are a type of fused cinnoline derivative, have been proposed as potential fluorescent probes for use in cellular imaging. science.gov The photophysical properties of benzo[c]cinnoline are also significant, as these compounds can exhibit broad absorption bands and large Stokes shifts. nih.gov
| Cinnoline Derivative Class | Observed Property | Potential Application |
| Polyfunctional Cinnoline Derivatives | Decent fluorescence and promising optical properties. rsc.org | Organic luminescence materials. rsc.org |
| Dibenzo[de,g]cinnolines | Potential as fluorescent probes. science.gov | Cellular imaging. science.gov |
| Benzo[c]cinnoline | Broad absorption bands and large Stokes shifts. nih.gov | Fluorophores for biological studies. nih.gov |
Components in Optoelectronic Devices (e.g., electroluminescence)
The electronic and optical characteristics of certain cinnoline derivatives make them potential candidates for use in optoelectronic devices. ontosight.ai For example, 4-(2-(3-nitrophenyl)ethenyl)-cinnoline is suggested to have potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells due to its capacity for strong absorption and emission in the visible spectrum. ontosight.ai The synthesis of a pure cinnoline derivative with promising optical properties featuring two maximum absorption peaks at 310 and 610 nm has also been reported, with its potential for use in optoelectronics highlighted. rsc.org Theoretical calculations on some 4-substituted cinnolines have also been performed to study their electronic and optical properties for potential nonlinear optical (NLO) applications, which are relevant to optoelectronics. researchgate.net
Role as Chemical Probes in Biological Systems (Non-Clinical)
There is currently no available research in peer-reviewed scientific literature or patents that specifically describes the use of this compound as a chemical probe in non-clinical biological systems. Although the cinnoline scaffold is a component of various biologically active molecules, the specific utility of this dichlorinated diphenyl derivative as a tool for studying biological systems has not been reported. pnrjournal.comnih.govnih.gov The development of chemical probes often relies on specific structural features that allow for selective interaction with biological targets or for fluorescent visualization, and such properties have not been documented for this compound. nih.govrsc.orgmdpi.comsemanticscholar.org
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The synthesis of the cinnoline (B1195905) core and its derivatives has been an area of active investigation for decades. researchgate.net Traditional methods often require harsh conditions, but recent advancements have focused on more efficient and environmentally benign strategies. Future work on 5,7-Dichloro-3,4-diphenylcinnoline should prioritize the development of synthetic pathways that are both selective and sustainable.
A primary challenge will be achieving the precise 5,7-dichloro substitution pattern. Modern transition-metal-catalyzed reactions, such as palladium-catalyzed C-H activation and annulation, offer powerful tools for constructing substituted heterocycles with high regioselectivity. acs.org Research could explore a tandem reaction where a suitably substituted 1-arylindazolone is reacted with an appropriate coupling partner to form the fused cinnoline system. acs.org Another promising approach involves the cyclization of o-aminoaryl precursors, a foundational method in cinnoline synthesis that could be adapted with modern catalysts to improve yields and reduce waste. ijariit.com
Sustainable chemistry principles should be at the forefront of this research. This includes exploring metal-free cyclization reactions, using greener solvents, and designing atom-economical pathways that minimize the formation of byproducts. researchgate.netresearchgate.net For instance, a protocol using molecular iodine as a cost-effective and environmentally benign catalyst could be investigated. researchgate.net
| Potential Synthetic Strategy | Description | Potential Advantages | Key Research Challenge |
| Palladium-Catalyzed Annulation | C-H activation of a substituted indazolone followed by [4+2] annulation with an appropriate alkyne or allene. acs.org | High regioselectivity, potential for broad substrate scope. | Catalyst cost, optimization of reaction conditions for the specific dichloro-pattern. |
| Widman-Stoermer Cyclization | Cyclization of an α,β-unsaturated derivative of an o-aminoaryl hydrazine (B178648). ijariit.com | Utilizes established and well-understood reaction mechanisms. | Often requires harsh conditions; needs adaptation for sustainability and selectivity. |
| Metal-Free Redox Cyclization | Intramolecular redox cyclization of a precursor like a substituted 2-nitrobenzyl derivative. researchgate.net | Avoids transition metal catalysts, environmentally benign. | Ensuring the correct cyclization pathway and achieving high yields. |
| Diazotization-Cyclization | Diazotization of a substituted o-amino phenyl derivative followed by intramolecular cyclization. ijper.org | A classic and direct route to the cinnoline core. | Control of regioselectivity during chlorination of the precursor. |
Exploration of New Coordination Complexes with Diverse Metal Centers
Cinnoline and its derivatives, as nitrogen-containing heterocycles, are excellent ligands for forming coordination complexes with a variety of metal ions. purdue.edulibretexts.org The two nitrogen atoms in the cinnoline ring can act as a bidentate chelate, binding to a metal center. The specific electronic properties imparted by the dichloro and diphenyl substituents on this compound make it a particularly intriguing ligand.
Future research should focus on synthesizing and characterizing coordination complexes of this molecule with diverse transition metals, such as ruthenium (Ru), iridium (Ir), platinum (Pt), copper (Cu), and rhenium (Re). researchgate.net These complexes could exhibit novel photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, or photodynamic therapy. researchgate.netnih.gov The presence of heavy chlorine atoms could enhance spin-orbit coupling, potentially leading to efficient phosphorescence.
The coordination chemistry of this ligand could be systematically explored, investigating how factors like the metal's oxidation state and the presence of ancillary ligands influence the final complex's geometry, stability, and properties. purdue.edulibretexts.org
| Metal Center | Potential Coordination Geometry | Hypothetical Properties & Applications | Rationale |
| Ruthenium(II) | Octahedral | Photoluminescent sensor, electrochemiluminescence. | Ru(II) polypyridyl complexes are well-known for their rich photophysical and electrochemical properties. researchgate.net |
| Platinum(II) | Square Planar | Phosphorescent emitter for OLEDs. | Pt(II) complexes are often highly phosphorescent and used in display technologies. researchgate.net |
| Copper(I) | Tetrahedral | Catalyst for cross-coupling reactions, thermally activated delayed fluorescence (TADF). | Cu(I) complexes are cost-effective and have shown promise in both catalysis and lighting. |
| Rhenium(I) | Octahedral (Tricarbonyl) | Photocatalyst for CO₂ reduction. | Rhenium tricarbonyl complexes are known for their photocatalytic activity. researchgate.net |
| Palladium(II) | Square Planar | Catalyst for C-C and C-N bond formation. | Palladium is a versatile catalyst, and the ligand could be used to tune its activity and stability. researchgate.net |
Advanced Computational Modeling for Property Prediction and Design
Before embarking on extensive and resource-intensive synthesis, advanced computational modeling can provide invaluable insights into the expected properties of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and ab initio methods can be employed to predict a wide range of molecular characteristics. ajchem-a.com
Computational studies should be undertaken to:
Optimize the ground-state molecular geometry.
Calculate the frontier molecular orbital energies (HOMO-LUMO) to predict its electronic behavior and absorption spectra. ajchem-a.com
Simulate vibrational spectra (IR and Raman) to aid in future experimental characterization.
Predict excited-state properties to understand its potential as a photoluminescent material.
Model the binding modes and energies of its coordination complexes with different metals. nih.gov
These theoretical predictions can guide synthetic efforts by identifying the most promising derivatives and target applications, thereby accelerating the research and development process. ajchem-a.com
| Computational Method | Property to be Modeled | Scientific Insight Gained |
| DFT (e.g., B3LYP) | Ground State Geometry & Vibrational Frequencies | Prediction of bond lengths, bond angles, and IR/Raman spectra for structural confirmation. conicet.gov.ar |
| Time-Dependent DFT (TD-DFT) | Electronic Absorption & Emission Spectra | Prediction of UV-Vis absorption maxima and photoluminescent properties to guide optical applications. ajchem-a.com |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO Energy Gap | Understanding of electronic transitions, chemical reactivity, and potential as an electronic material. ajchem-a.com |
| Molecular Electrostatic Potential (MEP) | Electron Density Distribution | Identification of electrophilic and nucleophilic sites for predicting reactivity and intermolecular interactions. ajchem-a.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of Chemical Bonds | Characterization of the strength and type of bonds within the molecule and its metal complexes. |
Investigation of Emerging Non-Clinical Applications
While many cinnoline derivatives have been explored for their pharmacological activities, there is growing interest in their non-clinical applications. pnrjournal.comijariit.com The unique structure of this compound suggests several avenues for investigation in materials science and agrochemistry.
Organic Electronics: The extended π-conjugation from the diphenyl groups combined with the electron-withdrawing nature of the chlorine atoms could result in a material with interesting semiconductor properties. Its potential use in organic field-effect transistors (OFETs) or as a host material in OLEDs should be explored.
Fluorophores and Dyes: Many fused heterocyclic systems are highly fluorescent. researchgate.netacs.org The photophysical properties of this compound should be thoroughly characterized to assess its potential as a fluorescent probe or a specialized dye.
Agrochemicals: Some cinnoline derivatives have been developed as herbicides and fungicides. ijper.org The specific substitution pattern of this compound could confer potent and selective biocidal activity, warranting investigation for agricultural applications.
Methodological Advancements in Spectroscopic Characterization
Once synthesized, a rigorous spectroscopic characterization of this compound will be essential to confirm its structure and understand its properties. Beyond standard techniques like ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy, advanced methods should be employed for a deeper understanding.
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be crucial for unambiguously assigning all proton and carbon signals, especially given the complex aromatic structure.
Polarized Spectroscopy: For potential applications in electronics, studying the molecule's behavior in thin films is key. Polarized UV-Vis absorption and fluorescence spectroscopy can reveal the orientation and alignment of the molecules on a substrate, which is critical for device performance. rsc.org
Time-Resolved Photoluminescence: To fully evaluate its potential in lighting or as a sensor, measuring the photoluminescence quantum yield and excited-state lifetime will be necessary. This provides direct insight into the efficiency and nature of the emission process. nih.gov
X-ray Crystallography: Obtaining a single crystal structure would provide the definitive confirmation of the molecular geometry, bond lengths, and intermolecular packing in the solid state, offering a valuable benchmark for computational models.
| Spectroscopic Technique | Information Provided | Relevance to Research |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals and through-bond correlations. | Definitive structural confirmation of the synthesized molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Confirmation of the molecular formula. |
| X-ray Crystallography | Precise 3D molecular structure and solid-state packing. | Provides benchmark data for computational models and understanding of intermolecular interactions. |
| Time-Resolved Fluorescence/Phosphorescence | Excited-state lifetimes and quantum yields. | Evaluation of the efficiency and nature of light emission for applications in OLEDs and sensors. nih.gov |
| Polarized FTIR/UV-Vis Spectroscopy | Anisotropic optical properties and molecular orientation in thin films. rsc.org | Assessment of suitability for ordered-layer applications like organic electronics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
